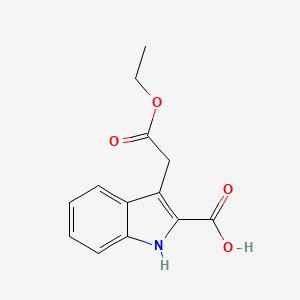

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Description

3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a carboxylic acid group at position 2 and an ethoxy-oxoethyl substituent at position 3. This compound is synthesized via alkylation of indole-2-carboxylates with ethyl bromoacetate in the presence of sodium hydride in DMF, followed by hydrogenolysis to deprotect the ester group . Its structural versatility makes it a key intermediate for pharmaceuticals targeting receptors such as GPR17, RAGE, and viral integrases .

Properties

IUPAC Name |

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-18-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13(16)17/h3-6,14H,2,7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSJKIFUOUFTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the ethoxy group with the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that indole derivatives, including 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid, exhibit promising anticancer properties. Indoles are known to interact with various cellular pathways involved in cancer progression. For instance, compounds derived from indole structures have been shown to inhibit key proteins involved in tumor growth and survival, such as Mcl-1, which is crucial for the survival of cancer cells. The binding affinity of these compounds can reach nanomolar levels, indicating their potential as effective anticancer agents .

2. Inhibition of Viral Infections

Recent studies have highlighted the potential of indole derivatives in the treatment of viral infections, particularly HIV. Research demonstrated that certain indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of HIV-1 integrase, a critical enzyme in the viral life cycle. The structural optimization of these compounds has led to derivatives with improved inhibitory activity, showcasing IC50 values as low as 0.13 µM . This suggests that this compound could serve as a scaffold for developing novel antiviral therapies.

3. Anti-inflammatory Properties

Indole-based compounds have been recognized for their anti-inflammatory effects. The ability to modulate immune responses makes these compounds valuable in treating inflammatory diseases. Indole derivatives can influence the production of pro-inflammatory cytokines and may serve as therapeutic agents in conditions characterized by excessive inflammation .

4. Antimicrobial Effects

The antimicrobial properties of indole derivatives have also been explored, with findings suggesting that they can inhibit bacterial growth and exhibit antifungal activity. This broad-spectrum antimicrobial potential positions this compound as a candidate for further investigation in drug development aimed at combating infections .

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that yield various derivatives with enhanced biological activities. The structural modifications allow researchers to tailor the pharmacological profiles of these compounds, optimizing them for specific therapeutic targets .

Case Study 1: Anticancer Research

A study focused on synthesizing a series of indole derivatives demonstrated their efficacy against various cancer cell lines. The results showed that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cells, indicating that this compound could be a lead compound for developing new anticancer drugs .

Case Study 2: HIV Integrase Inhibition

Another study investigated the inhibitory effects of indole derivatives on HIV integrase. The research revealed that the introduction of specific functional groups at designated positions on the indole core improved binding affinity and inhibitory potency against integrase, underscoring the therapeutic potential of this compound in HIV treatment .

Mechanism of Action

The mechanism of action of 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target .

Comparison with Similar Compounds

Key Observations :

- Ester vs. Carboxylic Acid : The ethoxy-oxoethyl group in the target compound enhances lipophilicity compared to its carboxylic acid counterpart (e.g., 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid), which improves membrane permeability but may reduce aqueous solubility .

- Bulkier Substituents: Phthalimide and dimethylamino groups increase molecular weight and steric hindrance, which may limit bioavailability but improve target specificity .

Physicochemical Properties

Biological Activity

3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various therapeutic applications, including enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features an indole core with an ethoxy and oxoethyl substituent at the 3-position. The synthesis typically involves the reaction of indole-2-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine, conducted in dichloromethane under controlled conditions to optimize yield and purity.

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. It is believed that the compound can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites, thereby modulating biological pathways. This interaction can lead to either inhibition or activation of enzymatic activities depending on the target.

Enzyme Inhibition

Research indicates that derivatives of indole carboxylic acids, including this compound, exhibit significant enzyme inhibitory properties. For instance, studies have shown that certain indole derivatives can inhibit enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are crucial in tumor immunotherapy .

Table 1: Inhibitory Activity Against Enzymes

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | IDO1 | TBD |

| 6-acetamido-indole-2-carboxylic acid | IDO1 | 1.17 |

| 6-acetamido-indole-2-carboxylic acid | TDO | 1.55 |

Note: TBD = To Be Determined based on further research.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of indole derivatives. For example, indole-2-carboxylic acids have shown promise as inhibitors of HIV integrase, with specific derivatives achieving low nanomolar IC50 values . The binding conformation analysis revealed that the indole core plays a critical role in chelating metal ions within the active site of integrase.

Table 2: Antiviral Activity Against HIV Integrase

| Compound | Target | IC50 (µM) |

|---|---|---|

| Indole derivative | HIV Integrase | 0.13 |

Case Studies and Research Findings

Several studies have documented the biological activity of compounds related to this compound:

- Tricyclic Indoles : A study reported the discovery of tricyclic indoles that inhibit Mcl-1 with nanomolar affinity. These compounds share structural similarities with our compound and demonstrate significant potential for cancer therapy .

- Dual Inhibitors : Research focusing on indole derivatives has revealed several compounds that act as dual inhibitors for IDO1 and TDO, showcasing their potential in immunotherapy .

- Molecular Docking Studies : Molecular docking simulations have been utilized to predict binding modes for various indole derivatives against target enzymes, providing insights into their inhibitory mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid?

- Methodology : The compound is typically synthesized via alkylation or coupling reactions. For example, a phenol analogue coupling reaction involves reacting ethyl 3-(3-hydroxypropyl)-1H-indole-2-carboxylate with phenol using triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (Dt-BuAD) in tetrahydrofuran (THF) at 20°C for 15 hours, followed by flash chromatography for purification . Ester hydrolysis steps (e.g., using LiOH·H₂O in THF/water) are critical for converting intermediates to the carboxylic acid form .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., >98% purity at 215 nm) and mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z = 324.1 [M+H]⁺) are standard. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H NMR : Identifies substituent patterns (e.g., ethyl, ethoxy groups) and confirms indole ring proton environments .

- FT-IR : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and indole N-H stretches .

- Single-crystal X-ray diffraction : Validates molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structural modifications at the 3-position of the indole ring influence biological activity?

- Methodology : Systematic SAR studies involve substituting the 3-position with groups like ethyl, cyclohexyl, or fluorophenyl. For example, introducing a 4-fluorophenyl group enhances binding to thromboxane synthetase, as shown in analogues with IC₅₀ values <20 µM. Activity is assayed via enzyme inhibition assays and cellular models .

Q. What computational strategies are effective for predicting target interactions?

- Methodology :

- Pharmacophore modeling : Aligns key functional groups (carboxylic acid, ethoxy-oxoethyl) with binding pockets of targets like Keap1 or thromboxane synthetase .

- Molecular docking : Uses software (e.g., AutoDock Vina) to simulate interactions with proteins, validated by crystallographic data .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodology :

- Dose-response validation : Re-test activity in standardized assays (e.g., thromboxane inhibition in rabbit plasma ).

- Metabolic stability assays : Use liver microsomes to assess whether hydrolysis of the ethoxy group (to carboxylic acid) affects potency .

- Crystallographic analysis : Compare ligand-bound protein structures to confirm binding modes .

Q. What strategies optimize crystallographic refinement for this compound?

- Methodology : Use SHELXTL (Bruker AXS) or SHELXL for high-resolution data. Key steps include:

- Twinned data handling : Apply HKLF 5 format in SHELXL for twinned crystals .

- Hydrogen-bond restraints : Define O-H···O/N interactions to improve R-factors (<0.05) .

Q. How can derivatives of this compound be designed for proteolysis-targeting chimeras (PROTACs)?

- Methodology :

- Linker optimization : Attach PEG or alkyl chains (e.g., 8-aminooctyl groups) to the indole nitrogen for E3 ligase recruitment .

- Bioorthogonal assays : Use cellular thermal shift assays (CETSA) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.